molecular formula C23H24N2O3 B4395046 2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

Cat. No. B4395046
M. Wt: 376.4 g/mol
InChI Key: IFWWBENPXMRLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. AM-251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is a selective antagonist of the cannabinoid receptor type 1 (CB1). It binds to the CB1 receptor and blocks the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which can have various physiological effects.
Biochemical and Physiological Effects:
2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. It has been shown to decrease pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to decrease food intake and body weight in animal models of obesity. Additionally, 2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been shown to have anti-cancer effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide in lab experiments is its selectivity for the CB1 receptor, which allows for the specific study of the endocannabinoid system. However, one limitation is its relatively low potency compared to other CB1 receptor antagonists, which may require higher doses for effective inhibition.

Future Directions

There are several future directions for the use of 2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide in scientific research. One direction is the study of its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Another direction is the study of its effects on the gut microbiome and its potential as a treatment for inflammatory bowel disease. Additionally, further research is needed to fully understand the effects of 2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide on the endocannabinoid system and its potential therapeutic applications.

Scientific Research Applications

2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain, inflammation, appetite, and mood regulation. It has also been used to study the effects of cannabinoids on cancer cells and their potential as anti-cancer agents.

properties

IUPAC Name

2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-17-8-11-20(12-9-17)25-23(26)16-28-21-13-10-18(14-22(21)27-2)15-24-19-6-4-3-5-7-19/h3-14,24H,15-16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWWBENPXMRLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-methoxy-4-[(phenylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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